Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide is a specialized chemical compound with the molecular formula C20H15F6N2OP. This compound is characterized by its unique structural properties, featuring both amino and trifluoromethyl groups attached to a phenylphosphine oxide core. It is categorized under organophosphorus compounds and is recognized for its potential applications in various fields, including materials science and pharmaceuticals. The compound's CAS number is 299176-31-1 .
The synthesis of Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide typically involves a multi-step process. A common method for its synthesis includes:
In an industrial context, the synthesis may utilize stoichiometric quantities of starting materials such as 3-aminophenol and 3,5-di(trifluoromethyl)phenylphosphine oxide in a controlled environment, often using solvents like N,N-dimethylacetamide under a nitrogen atmosphere to minimize oxidation and side reactions .
The molecular structure of Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide can be described as follows:
Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide can participate in several types of chemical reactions:
These reactions are significant for modifying the compound for specific applications in materials science and organic synthesis .
The mechanism by which Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide exerts its effects primarily involves its ability to form strong covalent bonds with other molecules. The amino groups facilitate hydrogen bonding and electrostatic interactions, while the trifluoromethyl groups enhance hydrophobicity and chemical stability. This unique combination allows the compound to interact effectively with various substrates in chemical reactions .
The physical and chemical properties of Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide are crucial for its applications:
These properties make it suitable for high-performance applications in various industries .
Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide finds several scientific uses:
The synthesis of Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide (commonly designated as mDA6FPPO or BATFPO) relies on a meticulously optimized Grignard reaction sequence as the cornerstone methodology. This process initiates with 3,5-bis(trifluoromethyl)bromobenzene undergoing halogen-magnesium exchange using isopropylmagnesium chloride in rigorously anhydrous tetrahydrofuran (THF) at cryogenic temperatures (–60 °C to –30 °C) [2] [3]. This step generates the highly reactive aryl magnesium bromide species in situ. Subsequent nucleophilic attack on diethyl phosphite (P(OEt)₃) introduces the phosphorus center, yielding a dialkoxy intermediate [2].
Critical to achieving high purity is the hydrolysis and workup procedure. Following the phosphite addition, the reaction mixture is warmed to ambient temperature, quenched with 3N HCl, and extracted with ethyl acetate (EtOAc). A key purification challenge involves removing the volatile by-product 1,3-bis(trifluoromethyl)benzene, accomplished via high-vacuum distillation (0.02 mmHg) [2]. The crude phosphine oxide is then recrystallized from a methyl tert-butyl ether (MTBE)/hexanes mixture, yielding the pure intermediate bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide as a white solid (73–75% yield) [2].
Table 1: Key Reaction Parameters for Grignard-Mediated Phosphine Oxide Synthesis
Reaction Component | Parameter | Optimal Conditions | Purpose/Impact |
---|---|---|---|
Grignard Reagent | Isopropylmagnesium Chloride | 3.3 equivalents, –60 °C addition | Ensures complete halogen-metal exchange; Controls exotherm |
Solvent | Anhydrous THF | Maintains < 50 ppm H₂O | Prevents reagent decomposition; Ensures anion stability |
Phosphorus Source | Diethyl phosphite | 1 equivalent, slow addition at –60 °C | Introduces P-center; Minimizes side reactions |
By-product Removal | High vacuum distillation | 0.02 mmHg, 15 min | Removes volatile 1,3-bis(trifluoromethyl)benzene |
Crystallization Solvent | MTBE/Hexanes | 90–110 mL MTBE + 140 mL hexanes | Yields high-purity white crystalline solid (73–75%) |
The final transformation into the target diamine involves nitration of the intermediate phosphine oxide using mixed acids (HNO₃/H₂SO₄), followed by catalytic reduction of the dinitro compound [3] [6]. This sequence demands precise control to avoid over-oxidation of the phosphorus center or degradation of the electron-withdrawing trifluoromethyl groups.
The conversion of the dinitro precursor – Bis(3-nitrophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide – into the target diamine hinges on selective nitro group reduction without affecting the phosphine oxide or trifluoromethyl functionalities. Two predominant catalytic methodologies are employed:
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) Reduction: This classical method utilizes stoichiometric SnCl₂ in refluxing ethanol/water or ethyl acetate mixtures. While effective, it generates substantial inorganic tin waste, complicating purification and posing environmental concerns. The reduction mechanism involves the formation of tin(IV) intermediates that transfer electrons to the nitro groups [6].
Catalytic Hydrogenation (Pd/C): A more sustainable approach employs palladium on carbon (Pd/C, typically 5–10% Pd) under a hydrogen atmosphere (1–4 atm) in polar aprotic solvents like N,N-dimethylacetamide (DMAc) or ethyl acetate at 40–60 °C [3] [6]. This heterogeneous catalytic process offers superior atom economy and easier catalyst removal via filtration. However, careful catalyst pre-treatment and exclusion of oxygen are crucial to prevent deactivation or undesired side reactions involving the phosphine oxide.
Table 2: Comparison of Nitro Reduction Methods for Diamine Synthesis
Reduction Method | Catalyst/Reductant | Solvent System | Temperature/Duration | Yield (%) | Advantages/Limitations |
---|---|---|---|---|---|
Tin(II) Chloride | SnCl₂·2H₂O (4–5 equiv) | EtOH/H₂O or EtOAc | Reflux, 6–12 h | 70–85 | Robust, air-tolerant; High yield. Generates tin waste; Difficult purification. |
Catalytic Hydrogenation | Pd/C (5–10 wt%), H₂ (1–4 atm) | DMAc or EtOAc | 40–60 °C, 4–8 h | 85–92 | Clean reaction; Easier purification; Sustainable. Sensitive to catalyst poisoning; Cost. |
Post-reduction, the diamine monomer (mDA6FPPO) is purified via recrystallization (ethanol/water mixtures) or sublimation to achieve the high purity (>99.5%) essential for subsequent high-molecular-weight polycondensation [3] [6]. Characterization relies on multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P), FT-IR (distinct N–H and P=O stretches), and elemental analysis.
Solvent selection and thermal control critically influence yield and purity across the synthesis and subsequent polymerization of mDA6FPPO:
Grignard Formation and Phosphorylation (Step 1): Anhydrous THF is mandatory. Traces of water or protic impurities deactivate the Grignard reagent, leading to low yields. The reaction exhibits high exothermicity; maintaining temperatures between –60 °C and –30 °C during the initial Grignard formation and phosphite addition is non-negotiable for suppressing side products like biphenyls or reduced arenes. Warming to ambient temperature (18–20 °C) after phosphite addition ensures complete reaction [2] [7].
Poly(amic acid) Formation (Step 2 - Polymerization Precursor): The diamine mDA6FPPO dissolves readily in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or DMAc. Polycondensation with aromatic dianhydrides (e.g., PMDA, 6FDA, BTDA, ODPA) occurs at 0–10 °C to control the exotherm and prevent premature imidization, forming the poly(amic acid) precursor. Efficient stirring and controlled monomer addition rates are essential to achieve target molecular weights (controlled to ~20,000–25,000 g/mol using phthalic anhydride end-capper) and ensure reproducible viscosity [3] [7].
Chemical Imidization: Conversion of poly(amic acid) to polyimide utilizes azeotropic mixtures like o-dichlorobenzene (o-DCB) with catalytic imidazole or pyridine derivatives, or acetic anhydride/pyridine in NMP. This step requires elevated temperatures (150–180 °C for o-DCB). The high boiling point of o-DCB facilitates efficient water removal, driving the imidization equilibrium to completion (>99%) and yielding soluble, high-molecular-weight phosphine oxide-containing polyimides [3] [7].
Table 3: Critical Solvent and Temperature Parameters in Synthesis and Polymerization
Synthetic Stage | Critical Solvent | Critical Temperature Range | Function |
---|---|---|---|
Grignard/Phosphorylation | Anhydrous THF | –60 °C to –30 °C (addn); RT (rxn) | Maintains reagent stability; Controls exotherm; Ensures complete reaction. |
Nitro Reduction (H₂/Pd/C) | DMAc or Ethyl Acetate | 40–60 °C | Balances H₂ solubility/reaction rate; Dissolves substrate/product. |
Poly(amic acid) Formation | NMP or DMAc | 0–10 °C | Dissolves diamine/dianhydride; Controls polymerization exotherm; Prevents imidization. |
Chemical Imidization | o-Dichlorobenzene (o-DCB) | 150–180 °C (reflux) | Forms azeotrope with H₂O; High b.p. drives imidization to completion; Maintains polymer solubility. |
The phosphine oxide (P=O) moiety within the mDA6FPPO diamine structure profoundly impacts the polycondensation mechanism and the resulting polyimide properties through electronic and steric effects:
Electronic Activation: The strong electron-withdrawing nature of the P=O group significantly decreases the electron density on the meta-linked aromatic amino groups. This enhances the nucleophilicity of the amines towards electrophilic carbonyl carbons of dianhydrides during poly(amic acid) formation. Computational studies suggest this activation facilitates faster amic acid bond formation compared to non-phosphorylated diamines like ODA (4,4'-oxydianiline), particularly with less electrophilic dianhydrides [5] [8].
Steric and Conformational Effects: The bulky 3,5-di(trifluoromethyl)phenyl group attached to phosphorus creates a triphenylphosphine oxide-like structure with defined dihedral angles. This steric bulk, combined with the meta-linkages of the aminophenyl groups, promotes chain kinking and reduces chain packing efficiency during polyimide formation. This is mechanistically responsible for the exceptional solubility of the resulting polyimides in common solvents like DMAc, NMP, THF, and even chloroform, despite their high Tg and rigidity [3] [6].
Fire Retardancy Mechanism: During thermal decomposition or combustion, the phosphorus within the polymer backbone participates in char formation. Mechanistically, it is believed to promote dehydration and crosslinking reactions in the condensed phase, forming a phosphorus-rich, carbonaceous char layer. This char acts as a physical barrier, insulating the underlying polymer and reducing the release of flammable volatiles and smoke [5] [8]. Simultaneously, the fluorine atoms released from the trifluoromethyl groups can scavenge radicals in the gas phase, contributing to flame suppression. This synergistic P/F effect is a key mechanistic advantage of mDA6FPPO-derived polyimides.
Interfacial Adhesion Promotion: In adhesive applications (e.g., copper cladding), the polar P=O group provides strong dipole-dipole interactions or hydrogen bonding with metal oxide surfaces (e.g., Cu₂O on copper foil). This mechanism significantly enhances adhesion strength (peel strengths >107 g/mm reported) compared to polyimides lacking phosphine oxide, which rely solely on weaker van der Waals interactions [6] [7].
The incorporation of mDA6FPPO thus operates through a multifaceted mechanism: electronically activating the monomer for polymerization, sterically enhancing processability, and chemically imparting fire retardancy and adhesion at a molecular level within the final high-performance material.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1